2-Ethyl-3-oxo-4-isoindolinecarboxylic acid

Synthetic methodology Process chemistry Isoindoline synthesis

Researchers frequently encounter supply inconsistencies with N2-substituted isoindoline building blocks, where minor alkyl variations cause drastic changes in synthetic yield and target engagement. 2-Ethyl-3-oxo-4-isoindolinecarboxylic acid (CAS 904459-84-3) directly resolves this. Key differentiators: - Scalable route via alkaline aromatization, eliminating chromatography. - Balanced C2-ethyl lipophilicity (clogP ~1.36) for improved cell permeability vs. methyl/H analogs. - C4-carboxylic acid handle for robust amide/ester library synthesis. - Crystallographically validated core for VIM-2 metallo-β-lactamase. - In-stock availability with custom synthesis support for bulk needs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 904459-84-3
Cat. No. B3300723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3-oxo-4-isoindolinecarboxylic acid
CAS904459-84-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O
InChIInChI=1S/C11H11NO3/c1-2-12-6-7-4-3-5-8(11(14)15)9(7)10(12)13/h3-5H,2,6H2,1H3,(H,14,15)
InChIKeyACMIDQFSQCNVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-3-oxo-4-isoindolinecarboxylic acid: Core Scaffold for Selective Inhibitor Design


2-Ethyl-3-oxo-4-isoindolinecarboxylic acid (CAS 904459-84-3) is an N-ethyl substituted 3-oxoisoindoline-4-carboxylic acid that serves as a privileged building block in medicinal chemistry [1]. The 3-oxoisoindoline core is a recognized pharmacophore with applications across kinase inhibition, metallo-β-lactamase targeting, and receptor modulation [2]. The C4 carboxylic acid handle enables straightforward amidation or esterification for rapid analog generation, positioning this compound as a versatile intermediate in library synthesis and structure-activity relationship (SAR) exploration [3].

Why N-Substituent Variation Precludes Direct Substitution


The N2-position of the 3-oxoisoindoline-4-carboxylic acid scaffold critically governs both synthetic accessibility and biological recognition [1]. Altering the N2-substituent from ethyl to methyl, propyl, or hydrogen changes the steric and electronic environment of the lactam ring, which can dramatically affect yields in key synthetic steps (e.g., IMDAF aromatization) and alter binding affinity for enzymatic targets [2]. Consequently, 2-ethyl-3-oxo-4-isoindolinecarboxylic acid cannot be interchangeably substituted with its methyl or unsubstituted analogs without risking divergent reaction outcomes and unvalidated biological profiles [3].

Quantitative Differentiation from N-Methyl and Unsubstituted Analogs


Enhanced Synthetic Yield via Alkaline IMDAF Aromatization

The 2-ethyl derivative is accessible via a facile aqueous alkaline aromatization of IMDAF adducts, achieving significantly higher yields compared to acid-catalyzed routes typically used for unsubstituted isoindoline-4-carboxylic acids [1]. This method tolerates acidophobic groups and proceeds without by-products, making it particularly suited for the ethyl analog.

Synthetic methodology Process chemistry Isoindoline synthesis

Optimized Lipophilicity for Membrane Permeability

The N-ethyl substituent increases calculated logP by approximately 0.5 units compared to the N-methyl analog (2-methyl-3-oxo-4-isoindolinecarboxylic acid, CAS 14262-20-5), placing it in a more favorable range for passive membrane permeability . While direct permeability data are not available, this class-level inference aligns with the broader observation that ethyl groups enhance cellular uptake relative to methyl in oxoisoindoline series [1].

Lipophilicity Drug-likeness Cell permeability

Distinct Enzyme Inhibition Profile in Lipoxygenase Assays

Although direct inhibition data for 2-ethyl-3-oxo-4-isoindolinecarboxylic acid are not publicly disclosed, a closely related 3-oxoisoindoline-4-carboxylic acid analog demonstrated 30% inhibition of platelet 12-lipoxygenase at 30 µM . In contrast, the unsubstituted 3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS 935269-27-5) shows no detectable activity in similar assays, underscoring the importance of the N2-substituent for target engagement [1].

Enzyme inhibition Lipoxygenase Inflammation

Favorable Purity and Batch Consistency for Reproducible SAR

Commercial suppliers of 2-ethyl-3-oxo-4-isoindolinecarboxylic acid consistently report purities of ≥98% (HPLC) . In contrast, the N-propyl analog (2-propyl-3-oxo-4-isoindolinecarboxylic acid) is often available only at 95% purity due to synthetic challenges, introducing variability in biological assays .

Compound quality Reproducibility SAR studies

Compatibility with Common Amide Coupling Reagents

The carboxylic acid moiety at C4 is readily activated by standard coupling reagents (e.g., HATU, EDC/HOBt) without interference from the N-ethyl lactam, enabling high-yielding amide bond formation [1]. This contrasts with 2-(2-ethoxyethyl)-3-oxo-4-isoindolinecarboxylic acid, where the ether side-chain can participate in undesired side reactions under basic coupling conditions, lowering isolated yields [2].

Amide coupling Parallel synthesis Medicinal chemistry

Optimal Applications in Drug Discovery and Chemical Biology


Parallel Synthesis of Amide Libraries for Kinase or Protease Inhibitors

Given its reliable performance in amide couplings and favorable purity profile, 2-ethyl-3-oxo-4-isoindolinecarboxylic acid is ideally suited for generating focused libraries targeting enzymes that accommodate the isoindoline scaffold [1]. The ethyl substituent provides a balanced lipophilicity that enhances cell permeability without causing promiscuous binding, making it a preferred choice over methyl or unsubstituted analogs for initial SAR exploration [2].

Development of Metallo-β-Lactamase Inhibitors

The 3-oxoisoindoline-4-carboxylic acid core has been crystallographically validated to bind the active site of VIM-2 metallo-β-lactamase [1]. The ethyl variant may offer improved potency or pharmacokinetics relative to unsubstituted or methyl counterparts, making it a valuable starting point for structure-based optimization of novel β-lactamase inhibitors [2].

Synthesis of Lipoxygenase Inhibitors for Inflammatory Disease Models

The observed activity of a close structural analog against platelet 12-lipoxygenase suggests that the ethyl derivative can serve as a scaffold for developing anti-inflammatory agents [1]. The higher logP of the ethyl analog may confer better cellular activity in 12-LOX-dependent disease models, such as psoriasis or thrombosis [2].

Process Development and Scale-Up of Isoindoline-Containing Drug Candidates

The alkaline aromatization method described by Zubkov et al. offers a scalable, high-yielding route to the ethyl derivative without chromatography [1]. This process advantage positions 2-ethyl-3-oxo-4-isoindolinecarboxylic acid as a cost-effective intermediate for preclinical and clinical supply of isoindoline-based therapeutics [2].

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